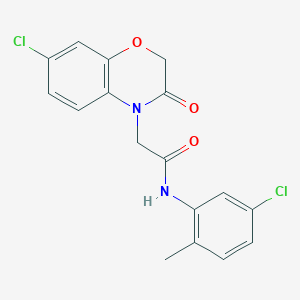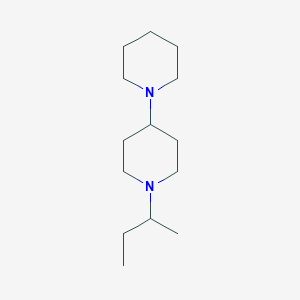![molecular formula C17H12N2OS B12491711 4-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]phenol](/img/structure/B12491711.png)
4-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]phenol is a complex organic compound that features an indole moiety, a thiazole ring, and a phenol group. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]phenol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of indole-3-carbaldehyde with thiosemicarbazide to form the thiazole ring, followed by coupling with a phenol derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the indole and phenol rings
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated indole and phenol derivatives
Aplicaciones Científicas De Investigación
4-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its ability to interact with various biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 4-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]phenol involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it has been shown to induce apoptosis in cancer cells by interacting with mitochondrial pathways and generating reactive oxygen species .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbaldehyde and indole-3-acetic acid.
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine.
Phenol Derivatives: Compounds like 4-hydroxyphenylacetic acid and 4-hydroxybenzaldehyde .
Uniqueness
4-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]phenol is unique due to its combined structural features of indole, thiazole, and phenol, which confer distinct biological activities and chemical reactivity. This combination allows it to interact with a wide range of biological targets and participate in diverse chemical reactions .
Propiedades
Fórmula molecular |
C17H12N2OS |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
4-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]phenol |
InChI |
InChI=1S/C17H12N2OS/c20-12-7-5-11(6-8-12)17-19-16(10-21-17)14-9-18-15-4-2-1-3-13(14)15/h1-10,18,20H |
Clave InChI |
GKUHULKDFFMLAW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-iodo-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12491628.png)
![4-[(Abieta-8,11,13-trien-18-ylamino)methyl]benzoic acid](/img/structure/B12491629.png)




![N'-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N,N-diethylpropane-1,3-diamine](/img/structure/B12491662.png)
![2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12491663.png)
![4-{2-[4-(2-Fluorophenyl)piperazin-1-YL]-2-oxoethyl}-2-methylphthalazin-1-one](/img/structure/B12491664.png)
![5-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12491665.png)
![3,5-dibromo-2-methoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12491674.png)
![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B12491690.png)

![2-Amino-1-[4-(2-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B12491695.png)
